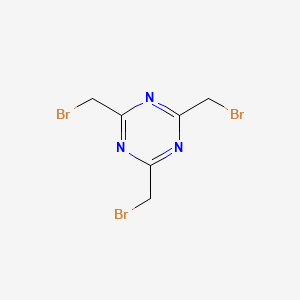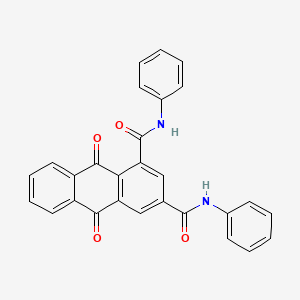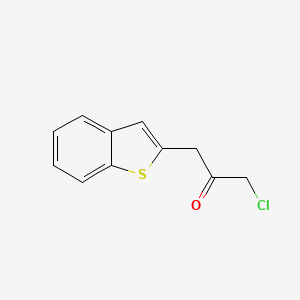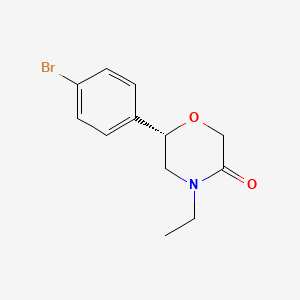![molecular formula C33H63PSi3 B14180164 Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane CAS No. 923013-78-9](/img/structure/B14180164.png)
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane is a chemical compound characterized by the presence of three tri(propan-2-yl)silyl groups attached to an ethynyl phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane typically involves the reaction of tri(propan-2-yl)silylacetylene with a suitable phosphane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert the compound into different phosphane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds.
Applications De Recherche Scientifique
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in radical reactions, where it promotes the formation of reactive intermediates through single-electron transfer processes . These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane include:
Triisopropylsilylacetylene: A precursor used in the synthesis of this compound.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: A compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of tri(propan-2-yl)silyl groups and ethynyl phosphane core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
923013-78-9 |
|---|---|
Formule moléculaire |
C33H63PSi3 |
Poids moléculaire |
575.1 g/mol |
Nom IUPAC |
tris[2-tri(propan-2-yl)silylethynyl]phosphane |
InChI |
InChI=1S/C33H63PSi3/c1-25(2)35(26(3)4,27(5)6)22-19-34(20-23-36(28(7)8,29(9)10)30(11)12)21-24-37(31(13)14,32(15)16)33(17)18/h25-33H,1-18H3 |
Clé InChI |
MOSVDAQPYXKSDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CP(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)





![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)

![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)


